REACTION_SMILES
|
[CH2:14]1[O:15][CH2:16][CH2:17][CH2:18]1.[CH3:12][NH2:13].[CH3:19][CH2:20][OH:21].[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][cH:7][c:8]([Br:11])[cH:9][n:10]1>>[C:3](=[O:4])([c:5]1[n:6][cH:7][c:8]([Br:11])[cH:9][n:10]1)[NH:13][CH3:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ncc(Br)cn1
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)c1ncc(Br)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |